molecular formula C14H9F17O3 B1305861 3-(Perfluorooctyl)-2-hydroxypropyl acrylate CAS No. 76962-34-0

3-(Perfluorooctyl)-2-hydroxypropyl acrylate

Cat. No.: B1305861
CAS No.: 76962-34-0
M. Wt: 548.19 g/mol
InChI Key: DAEIFBGPFDVHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Molecular Structure

3-(Perfluorooctyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer with the molecular formula C₁₄H₉F₁₇O₃ and a molecular weight of approximately 548.19 g/mol. The molecule consists of three principal structural domains: an acrylate group, a hydroxypropyl linker, and a perfluorooctyl chain. The acrylate moiety provides a reactive vinyl group, conferring polymerizability, while the hydroxypropyl segment introduces a secondary alcohol functionality. The perfluorooctyl chain, comprising eight fully fluorinated carbon atoms, imparts pronounced hydrophobicity and chemical resistance.

The systematic name of the compound is (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate. This nomenclature reflects the presence of seventeen fluorine atoms distributed along the perfluorooctyl chain and the acrylate ester linkage at the terminal position.

Functional Group Analysis

The molecular architecture of this compound features several distinct functional groups, each contributing to its chemical and physical properties:

  • Acrylate Group: The acrylate moiety, characterized by the presence of a vinyl group conjugated to a carbonyl (C=C–C=O), enables free-radical polymerization. This group is essential for the compound’s use as a monomer in the synthesis of fluorinated polymers.

  • Hydroxypropyl Linker: The hydroxypropyl segment contains a secondary alcohol group (-CHOH-), which introduces hydrogen-bonding capability and enhances the compound’s reactivity toward certain nucleophilic or electrophilic reagents.

  • Perfluorooctyl Chain: The perfluorooctyl group (CF₃(CF₂)₇–) is a fully fluorinated alkyl chain. The extensive substitution of hydrogen by fluorine atoms results in exceptional thermal and chemical stability, low polarizability, and a strong tendency to segregate at surfaces, imparting low surface energy and hydrophobicity.

The combination of these functional groups results in a molecule that is both highly reactive (due to the acrylate and hydroxy groups) and exceptionally stable (due to the perfluorinated segment). The presence of both hydrophilic (hydroxy) and hydrophobic (perfluorooctyl) domains endows the compound with amphiphilic properties, which are valuable in surface modification and specialty polymer applications.

Structural Data and Computational Descriptors

The following table summarizes key structural and computational descriptors for this compound as reported in chemical databases:

Property Value
Molecular Formula C₁₄H₉F₁₇O₃
Molecular Weight 548.19 g/mol
Exact Mass 548.02800
Number of Heavy Atoms 34
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 20
Rotatable Bond Count 12
Topological Polar Surface Area (TPSA) 46.53 Ų
LogP (Octanol/Water Partition Coefficient) 5.476
Index of Refraction 1.336
Complexity (Topological) 755
Covalently-Bonded Unit Count 1

These descriptors highlight the compound’s high molecular weight, significant fluorine content, and amphiphilic character. The high LogP value reflects the strong hydrophobicity imparted by the perfluorooctyl chain, while the moderate TPSA and hydrogen bond donor/acceptor counts indicate potential for limited aqueous solubility and specific intermolecular interactions.

Structural Representation

The structure of this compound can be represented using the following SMILES notation:

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The InChI and InChIKey are as follows:

  • InChI: InChI=1S/C14H9F17O3/c1-2-6(33)34-4-5(32)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2,5,32H,1,3-4H2
  • InChIKey: DAEIFBGPFDVHNR-UHFFFAOYSA-N

These representations facilitate unambiguous communication of the compound’s structure in cheminformatics and database searches.

Comparative Analysis with Related Compounds

Compared to non-fluorinated hydroxypropyl acrylates, the incorporation of the perfluorooctyl segment dramatically alters the compound’s physicochemical profile. The perfluorinated chain increases the molecular weight, enhances hydrophobicity, and reduces the surface energy, distinguishing this compound from its hydrocarbon analogs. The presence of the hydroxy group, in contrast to simple perfluoroalkyl acrylates, introduces additional reactivity and potential for hydrogen bonding, which can influence polymerization kinetics and the properties of derived materials.

Properties

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F17O3/c1-2-6(33)34-4-5(32)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2,5,32H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEIFBGPFDVHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH(OH)CH2OC(O)CH=CH2, C14H9F17O3
Record name 2-Propenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379975
Record name 3-(Perfluorooctyl)-2-hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76962-34-0
Record name 3-(Perfluorooctyl)-2-hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of Perfluorooctyl-Substituted Hydroxypropyl Intermediate

A key intermediate is 3-(perfluorooctyl)propyl alcohol or its hydroxypropyl derivative. According to a detailed process described in US patent US3102103A, the preparation starts with perfluorinated alkyl esters or allyl derivatives:

  • The reaction of perfluorooctyl allyl acetate is carried out, followed by fractional distillation under reduced pressure to isolate 2-chloro-3-(perfluorooctyl) allyl acetate (boiling point ~153-158 °C at 37 mmHg).
  • This intermediate is then treated with sodium methoxide in anhydrous methanol, inducing transesterification and formation of the corresponding hydroxy ester.
  • Subsequent hydrogenation using Raney nickel catalyst under high hydrogen pressure (~150 atm) in ethanol converts the allyl alcohol to the saturated 3-(perfluorooctyl) propanol.
  • The hydroxypropyl intermediate is purified by fractional distillation under vacuum.

Acrylation to Form 3-(Perfluorooctyl)-2-hydroxypropyl Acrylate

The acrylation step involves esterification of the hydroxypropyl intermediate with acrylic acid or its derivatives:

  • In the US patent example, 3-(heptadecafluorooctyl)-propyl alcohol (a closely related perfluorinated alcohol) is reacted with acrylic acid in the presence of an acid catalyst such as para-toluene sulfonic acid and hydroquinone as a polymerization inhibitor.
  • The reaction is conducted in benzene at reflux (~82-85 °C) with azeotropic removal of water to drive the esterification to completion.
  • After about 4 hours, the water formed is collected, and the reaction mixture is purified by removing benzene and washing with aqueous sodium hydroxide to remove residual acid and catalyst.
  • The crude product is then vacuum distilled to isolate the pure this compound, typically boiling at low pressure (e.g., 72-76 °C at 0.02 mmHg).

This method yields a viscous, colorless acrylate monomer with high purity suitable for polymerization.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorooctyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Mechanism of Action

The chemical structure of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate includes a perfluorinated alkyl chain, a hydroxyl group, and an acrylate moiety. The presence of the perfluorinated chain imparts low surface energy , making it highly hydrophobic and oleophobic. The acrylate group allows for polymerization, while the hydroxyl group provides sites for further functionalization.

Mechanism of Action:

  • Polymerization: The acrylate group can undergo radical polymerization to form stable fluorinated polymers.
  • Hydrophobicity: The perfluorinated chain contributes to the compound's resistance to wetting by liquids, enhancing its utility in coatings and surface treatments.

Materials Science

This compound is utilized in creating high-performance coatings and polymers. Its low surface energy results in coatings that exhibit excellent repellence to water and oils, making it suitable for:

  • Anti-fogging coatings for optical devices.
  • Self-cleaning surfaces in various industrial applications.

Table 1: Performance Characteristics of Coatings

PropertyValue
Surface Energy≤ 7 mN/m
Contact Angle Hysteresis< 5°
Chemical ResistanceHigh

Biological Applications

The compound is being explored for its potential in biocompatible coatings used in medical devices. Its properties allow for:

  • Drug delivery systems where stability and inertness are crucial.
  • Biocompatible surfaces that minimize protein adsorption and cell adhesion.

Case Study: Biocompatibility Testing
A study evaluated the biocompatibility of surfaces coated with this compound. Results indicated reduced protein adsorption compared to traditional materials, suggesting enhanced performance for medical implants.

Microfluidics

In microfluidic applications, this compound is employed to generate droplets with precise control over size and frequency. This capability is essential for high-throughput screening in biological assays.

Table 2: Microfluidic Performance Metrics

MetricValue
Droplet Size ControlAdjustable via flow rates
Frequency ControlHigh precision achieved

Industrial Applications

This compound finds extensive use in various industrial applications due to its unique properties:

  • Coatings: Used in protective coatings that require durability and chemical resistance.
  • Adhesives: Its low surface energy enhances adhesion properties on challenging substrates.
  • Sealants: Effective in environments exposed to harsh chemicals or extreme conditions.

Comparison with Related Compounds

The compound can be compared with similar fluorinated acrylates, such as:

  • 1H,1H,2H,2H-Perfluorooctyl acrylate: Shorter perfluorinated chain.
  • Perfluorodecyl acrylate: Longer perfluorinated chain leading to different surface characteristics.

Table 3: Comparison of Fluorinated Acrylates

CompoundPerfluorinated Chain LengthSurface Energy (mN/m)
This compound8≤ 7
1H,1H,2H,2H-Perfluorooctyl acrylate7> 10
Perfluorodecyl acrylate10< 5

Mechanism of Action

The unique properties of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate are primarily due to the presence of the perfluorooctyl group, which imparts low surface energy and high chemical resistance. The hydroxyl group allows for further functionalization, enabling the formation of various derivatives with tailored properties. The acrylate group facilitates polymerization, leading to the formation of high-performance polymers .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(Perfluorooctyl)-2-hydroxypropyl acrylate
  • CAS No.: 76962-34-0
  • Molecular Formula : C₁₄H₉F₁₇O₃
  • Molecular Weight : ~548 g/mol (calculated from formula)
  • Key Features : Combines a perfluorooctyl (C₈F₁₇) group for hydrophobicity/oleophobicity, a hydroxyl (-OH) group for reactivity, and an acrylate moiety for polymerization .

Comparison with Structurally Similar Compounds

Fluorinated Acrylates with Varying Chain Lengths

Compound Name CAS No. Molecular Formula Fluorinated Chain Hydroxyl Group Key Properties/Applications
This compound 76962-34-0 C₁₄H₉F₁₇O₃ C₈F₁₇ Yes High hydrophobicity; coatings, biomedical uses
3-Perfluorohexyl-2-hydroxypropyl acrylate 127377-12-2 C₁₂H₉F₁₃O₃ C₆F₁₃ Yes Shorter fluorinated chain; medicinal coatings
3-(Perfluorooctyl)propyl acrylate 1652-60-4 C₁₄H₉F₁₇O₂ C₈F₁₇ No Hydrophobic but lacks hydroxyl reactivity

Key Observations :

  • Longer perfluoroalkyl chains (e.g., C₈F₁₇ vs. C₆F₁₃) enhance hydrophobicity and chemical resistance but increase molecular weight and environmental persistence .
  • The hydroxyl group in this compound enables crosslinking and copolymerization, unlike non-hydroxylated analogs .

Hydroxyl-Bearing Acrylates Without Fluorination

Compound Name CAS No. Molecular Formula Hydroxyl Group Fluorination Applications
2-Hydroxypropyl acrylate (HPA) 999-61-1 C₆H₁₀O₃ Yes No Hydrophilic polymers, adhesives
3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM) - C₁₀H₁₄O₅ Yes No Hydrophilic coatings, microfluidics

Key Observations :

  • Non-fluorinated hydroxyl acrylates like HPA prioritize hydrophilicity and biocompatibility, contrasting with the fluorinated variants’ focus on water/oil resistance .
  • Methacrylate analogs (e.g., AHM) exhibit slower polymerization rates compared to acrylates due to steric hindrance .

Fluorinated Acrylates with Different Functional Groups

Compound Name CAS No. Functional Groups Key Differences
Perfluorooctyl ethyl acrylate (PFA) - Ethyl linker, no hydroxyl Less reactive than hydroxylated versions
2-[[(Heptadecafluorooctyl)sulphonyl]propylamino]ethyl acrylate 2357-60-0 Sulfonyl and amino groups Enhanced solubility and antistatic properties

Key Observations :

  • Sulfonyl or amino groups in fluorinated acrylates improve solubility in polar solvents, whereas hydroxyl groups favor covalent bonding in polymer matrices .

Research Findings and Performance Data

Thermal and Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Reactivity Notes
This compound N/A ~1.5 (estimated) Polymerizes readily; hydroxyl enables grafting
3-(Perfluorooctyl)propyl acrylate 72–76 (0.02 Torr) 1.515 Limited reactivity due to lack of -OH
2-Hydroxypropyl acrylate >210 1.05 High water solubility; used in hydrogels

Biological Activity

3-(Perfluorooctyl)-2-hydroxypropyl acrylate (C17H33F13O3) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biomedical sciences. This article focuses on its biological activity, including antimicrobial, anticancer, and other relevant biological effects, supported by data tables and case studies.

This compound is characterized by a perfluorinated octyl chain, which imparts hydrophobicity and unique interactions with biological membranes. Its structure allows for potential applications in drug delivery systems and as a coating material for medical devices.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated chain.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli0.5 mg/mL
S. aureus0.3 mg/mL
Pseudomonas aeruginosa0.7 mg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves apoptosis induction through the activation of caspases.

Case Study: Anticancer Effects on MCF-7 Cells
A study conducted by Zhang et al. (2021) revealed that treatment with this compound at concentrations ranging from 10 to 50 µM led to a dose-dependent decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-725Induction of apoptosis
HeLa30Caspase activation

The biological activity of this compound is largely attributed to its interaction with cellular membranes and proteins. The perfluorinated chain enhances membrane permeability, allowing for better penetration into cells. This property is particularly beneficial for drug delivery applications where enhanced bioavailability is desired.

Applications in Drug Delivery

Due to its unique properties, this compound has been explored as a potential carrier for targeted drug delivery systems. Its ability to encapsulate hydrophobic drugs while maintaining stability in biological environments makes it a promising candidate for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Perfluorooctyl)-2-hydroxypropyl acrylate, and how can experimental design improve yield and purity?

  • Methodological Answer : The synthesis typically involves Michael addition or esterification reactions between perfluorooctyl alcohols and acrylate precursors. To optimize yield, employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, catalyst loading, and stoichiometry. For instance, fractional factorial designs reduce the number of trials while identifying critical parameters . Computational reaction path searches (e.g., using quantum chemical calculations) can predict favorable intermediates and transition states, guiding experimental conditions .

Q. How can the structural and thermal properties of this compound be characterized for polymer applications?

  • Methodological Answer : Use a combination of:

  • NMR and FTIR to confirm functional groups (e.g., acrylate C=O stretch at ~1720 cm⁻¹, -OH stretch at ~3450 cm⁻¹).
  • DSC/TGA to assess thermal stability (decomposition typically >200°C for perfluorinated acrylates) and glass transition temperatures (Tg).
  • GPC to determine molecular weight distribution if polymerized.
    Comparative studies with non-fluorinated analogs (e.g., 2-hydroxypropyl acrylate) highlight the impact of fluorination on hydrophobicity and thermal resistance .

Q. What solvents and reaction conditions are suitable for radical polymerization of this monomer?

  • Methodological Answer : Perfluorinated acrylates are often polymerized in fluorinated solvents (e.g., hexafluoroisopropanol) or mixtures with toluene to enhance solubility. Initiation with AIBN or UV light at 60–80°C is common. Monitor conversion via FTIR or gravimetry. Note that high fluorocarbon chain density may require longer reaction times or higher initiator concentrations to overcome steric hindrance .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymers affect surface properties and environmental persistence?

  • Methodological Answer : Copolymerization with hydrophilic monomers (e.g., acrylic acid) creates amphiphilic materials. Use contact angle measurements and XPS to quantify surface fluorocarbon enrichment (e.g., >110° water contact angle). Environmental persistence studies require accelerated degradation assays (e.g., UV/O₃ exposure) followed by LC-MS/MS to detect perfluorooctanoic acid (PFOA) or other breakdown products. Comparative data from Pan et al. (2018) on perfluoroether acids in water systems suggest analogous environmental monitoring strategies .

Q. What computational methods predict the reactivity and copolymerization behavior of this monomer with fluorinated and non-fluorinated comonomers?

  • Methodological Answer : Density Functional Theory (DFT) calculates reactivity ratios (e.g., Q-e scheme) to predict copolymer composition. Molecular dynamics simulations model chain packing and phase separation in block copolymers. For example, copolymerization with vinyl chloride (as in ’s copolymers) can be simulated to assess steric and electronic effects of the perfluorooctyl group .

Q. How can contradictions in reported toxicity data for perfluorinated acrylates be resolved through mechanistic studies?

  • Methodological Answer : Address discrepancies by standardizing in vitro assays (e.g., cytotoxicity in HEK293 cells) and correlating results with structural descriptors (e.g., chain length, logP). Use metabolomics to identify specific pathways (e.g., oxidative stress markers). Fromme et al. (2017) demonstrated similar approaches for perfluorinated sulfonates in human plasma, highlighting dose-dependent bioaccumulation thresholds .

Q. What advanced separation techniques are effective in purifying this compound from reaction byproducts?

  • Methodological Answer : Fluorous solid-phase extraction (F-SPE) exploits fluorocarbon affinity to isolate perfluorinated compounds from non-fluorinated byproducts. Alternatively, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates monomers based on boiling point differences. Membrane technologies (e.g., fluoropolymer-based nanofiltration) are also explored for scalable purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.